DESACETYL DILTIAZEM HCL
CAS No.: 75472-91-2
VCID: VC0194533
Molecular Formula: C20H24N2O3S·HCl
Molecular Weight: 408.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Desacetyl Diltiazem HCl is a metabolite of diltiazem hydrochloride, a calcium channel blocker with vasodilating properties . Diltiazem hydrochloride is a white to off-white crystalline powder with a bitter taste and is soluble in water, methanol, and chloroform . Diltiazem, a benzothiazepine derivative, is used to treat hypertension and manage chronic stable angina . It inhibits calcium influx into cardiac and vascular smooth muscle during depolarization, acting as an antihypertensive, anti-arrhythmic, and anti-anginal agent . Desacetyl Diltiazem HCl is created when diltiazem is metabolized . Diltiazem is marketed under brand names such as Cardizem and Tiazac and is available in extended-release oral and intravenous formulations . It is used for various conditions, including hypertension, chronic stable angina, atrial fibrillation, and atrial flutter . Off-label uses include anal fissures, migraine prophylaxis, pulmonary hypertension, and rest-related cramps . Diltiazem exerts its hemodynamic actions by reducing blood pressure and systemic vascular resistance, increasing coronary blood flow . Similar to diltiazem, verapamil is another calcium channel blocker, but it directly acts on the heart muscle, whereas diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle . Nifedipine is another similar drug that preferentially acts on vascular smooth muscle . |
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CAS No. | 75472-91-2 |
Product Name | DESACETYL DILTIAZEM HCL |
Molecular Formula | C20H24N2O3S·HCl |
Molecular Weight | 408.9 g/mol |
IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1 |
Standard InChIKey | XNQWAVFYFJXSHD-VOMIJIAVSA-N |
SMILES | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES | CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Purity | > 95% |
Synonyms | (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride; (2S-cis)-5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride |
PubChem Compound | 12449428 |
Last Modified | Apr 15 2024 |
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